molecular formula C6H11NO4 B14231091 N-Formyl-N-hydroxy-L-valine CAS No. 781568-32-9

N-Formyl-N-hydroxy-L-valine

Cat. No.: B14231091
CAS No.: 781568-32-9
M. Wt: 161.16 g/mol
InChI Key: AFZCQJPELVWZFV-YFKPBYRVSA-N
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Description

N-Formyl-N-hydroxy-L-valine is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of both a formyl group and a hydroxy group attached to the nitrogen atom of the valine molecule. The unique structure of this compound makes it an interesting subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-N-hydroxy-L-valine typically involves the formylation and hydroxylation of L-valine. One common method is the use of formylating agents such as formic acid or formic anhydride in the presence of a base to introduce the formyl group. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide or hydroxylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Engineered microbial strains can be used to produce L-valine, which is then chemically modified to introduce the formyl and hydroxy groups . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-Formyl-N-hydroxy-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Formyl-N-hydroxy-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Formyl-N-hydroxy-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: N-Formyl-N-hydroxy-L-valine is unique due to the presence of both formyl and hydroxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

781568-32-9

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-[formyl(hydroxy)amino]-3-methylbutanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(2)5(6(9)10)7(11)3-8/h3-5,11H,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

AFZCQJPELVWZFV-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C=O)O

Canonical SMILES

CC(C)C(C(=O)O)N(C=O)O

Origin of Product

United States

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